bis(4-bromophenyl)-1,3,5-triazin-2-amine
Description
bis(4-bromophenyl)-1,3,5-triazin-2-amine is a triazine derivative characterized by a central 1,3,5-triazin-2-amine core substituted with two 4-bromophenyl groups at positions 4 and 5. The presence of bromophenyl groups confers steric bulk and electron-withdrawing effects, which may influence binding affinity, lipophilicity, and bioactivity.
Properties
IUPAC Name |
4,6-bis(4-bromophenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N4/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKPNXQFFQVTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)C3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-bromophenyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-bromoaniline with cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-bromoaniline attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl rings can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups, such as hydroxyl or carbonyl groups, on the phenyl rings.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated triazine derivatives.
Scientific Research Applications
Anticancer Applications
Mechanism of Action
Bis(4-bromophenyl)-1,3,5-triazin-2-amine derivatives have shown promising anticancer activity through various mechanisms. They often target specific signaling pathways involved in tumor proliferation and apoptosis. For instance, compounds derived from triazine structures have been linked to the inhibition of the EGFR/PI3K/AKT/mTOR signaling pathways, which are crucial in cancer cell survival and proliferation .
Case Studies
- A study synthesized a series of triazine derivatives and evaluated their anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds exhibited IC50 values as low as 0.17 μM against MCF-7 cells, indicating strong cytotoxic effects .
- Another investigation demonstrated that triazine derivatives could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. For example, treatment with one derivative led to a significant upregulation of pro-apoptotic genes like p53 and Bax while downregulating Bcl-2 .
Antimicrobial Applications
Overview
The antimicrobial properties of this compound derivatives are being explored to combat drug-resistant pathogens. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species.
Case Studies
- A novel series of thiazole derivatives incorporating the this compound scaffold exhibited significant antimicrobial activity. In vitro tests revealed that certain compounds were effective against resistant strains of bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Molecular docking studies have provided insights into the binding affinities of these compounds with bacterial enzymes, suggesting that structural modifications can enhance their antimicrobial efficacy .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 9d | MCF-7 | 0.17 | EGFR/PI3K/AKT/mTOR inhibition |
| Compound 4f | HCT-116 | 0.50 | Apoptosis induction via gene modulation |
| Compound 5c | DU-145 | 0.19 | Cell cycle arrest |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microbial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound d1 | E. coli | 10 | Bactericidal |
| Compound d6 | S. aureus | 5 | Bacteriostatic |
| Compound d7 | C. albicans | 15 | Fungicidal |
Mechanism of Action
The mechanism of action of bis(4-bromophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antitumor activity may involve the inhibition of specific enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
Triazine derivatives are structurally versatile, with substitutions at positions 4 and 6 significantly impacting their biological activities. Below is a comparative analysis of bis(4-bromophenyl)-1,3,5-triazin-2-amine and key analogs:
Table 1: Structural and Pharmacological Comparison of Triazin-2-amine Derivatives
Key Findings by Substituent Type
Bromophenyl Substitutions
- PTA-2 (): The 4-bromophenyl group enhances antiproliferative activity by improving binding to kinase domains. The pyrazolyl group at R2 further modulates selectivity .
Heterocyclic and Bulky Substituents
- Compound 2 (): The dichlorophenoxy group enhances procognitive effects, while the methylpiperazinyl group improves solubility and pharmacokinetics .
- Compound 11.a (): Cyclohexyl and piperidinyl groups provide steric bulk, critical for inhibiting acetylcholinesterase and amyloid-beta aggregation in Alzheimer’s models .
Anti-inflammatory Triazine Derivatives
- Compound 7a (): Isoxazole and piperidinyl groups synergize to reduce inflammation, with 51% paw edema inhibition, outperforming Celecoxib .
Pharmacokinetic and Toxicity Considerations
Biological Activity
Bis(4-bromophenyl)-1,3,5-triazin-2-amine is a compound belonging to the triazine family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound features two bromophenyl groups attached to a triazine core. This structural arrangement is crucial for its biological activity.
Case Studies and Research Findings
Recent studies have highlighted the antiproliferative properties of bis(triazine) derivatives against various cancer cell lines. For instance:
- Study 1 : A novel series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized and tested against cancer cell lines MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). The compound 4f showed significant activity with IC50 values of 4.53 µM (MCF-7), 0.50 µM (HCT-116), and 3.01 µM (HepG2) . The mechanism involved apoptosis induction via inhibition of the EGFR/PI3K/AKT/mTOR signaling pathways.
- Study 2 : Another investigation focused on the synthesis of various triazine derivatives, revealing that compounds with bromophenyl substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts .
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4f | MCF-7 | 4.53 | EGFR inhibition |
| 4f | HCT-116 | 0.50 | PI3K/AKT/mTOR pathway |
| 4f | HepG2 | 3.01 | Apoptosis induction |
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell growth and survival.
- PI3K/AKT/mTOR Pathway : Inhibition of this pathway leads to reduced cell survival signals and promotes apoptosis in cancer cells .
Additional Biological Activities
Beyond antiproliferative effects, this compound derivatives have been explored for other biological activities:
Q & A
Advanced Question
- 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm for bromophenyl groups) and triazine ring carbons (δ 165–170 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/n space group for analogous bromophenyl urea derivatives) .
- Mass spectrometry (HRMS) : Verify molecular ion peak at m/z ~400 (M+H)+ and isotopic patterns consistent with bromine .
- Resolving contradictions : Cross-validate with computational methods (DFT calculations for NMR shifts) or repeat experiments under controlled humidity/temperature to address hygroscopicity or decomposition artifacts .
How does the substitution pattern on the triazine ring influence the receptor binding affinity of this compound derivatives?
Advanced Question
- Structure-activity relationship (SAR) : The 4-bromophenyl groups enhance lipophilicity and π-π stacking with hydrophobic receptor pockets (e.g., histamine H4R), while the triazine core acts as a hydrogen-bond acceptor .
- Selectivity : Substituting bromine with smaller halogens (e.g., Cl) reduces steric hindrance, improving affinity for H4R over H3R (Ki < 1 µM vs. >10 µM) .
- Experimental validation : Use radioligand binding assays (CHO-H4R cells) and cAMP inhibition studies to quantify antagonism .
How can researchers determine the thermal stability of this compound when such data is unavailable?
Advanced Question
- Thermogravimetric analysis (TGA) : Heat the compound at 10°C/min under nitrogen. A sharp mass loss above 250°C indicates decomposition .
- Differential scanning calorimetry (DSC) : Identify endothermic peaks (melting) and exothermic events (decomposition). Compare with analogs (e.g., 4-nitrophenyl triazines melt at ~180°C) .
- Kinetic studies : Use the Kissinger method to calculate activation energy (Ea) from non-isothermal TGA data, predicting shelf-life under storage conditions .
What strategies mitigate aggregation or poor solubility of this compound in aqueous assays?
Advanced Question
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without disrupting biological activity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) for sustained release in pharmacokinetic studies .
- Derivatization : Introduce sulfonate or tertiary amine groups to improve hydrophilicity while retaining receptor affinity .
How can researchers validate the purity of this compound, and what thresholds are acceptable for pharmacological studies?
Basic Question
- HPLC : Use a C18 column (ACN:H2O, 70:30) with UV detection at 254 nm. Purity ≥95% (area normalization) is acceptable for in vitro assays .
- Elemental analysis : Match calculated vs. observed C, H, N content (deviation ≤0.4%) .
- Residual solvents : Quantify via GC-MS; ensure DMF/THF levels <500 ppm per ICH Q3C guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
